molecular formula C21H20Cl2N2O3S2 B2443492 Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1189470-46-9

Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No. B2443492
CAS RN: 1189470-46-9
M. Wt: 483.42
InChI Key: SCMDKSKEKFDXQD-UHFFFAOYSA-N
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Description

Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They have been reported to possess a wide range of therapeutic properties and are remarkably effective compounds with respect to their biological and physiological functions .


Synthesis Analysis

Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists .


Molecular Structure Analysis

The molecular structure of thiophene includes a five-membered ring with four carbon atoms and one sulfur atom . The exact structure of “Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride” would need to be determined through further analysis.


Chemical Reactions Analysis

The chemical reactions involving thiophene and its derivatives can be quite complex and are subject to ongoing research . The exact reactions that “Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride” would undergo would depend on the specific conditions and reagents present.


Physical And Chemical Properties Analysis

Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The physical and chemical properties of “Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride” would likely differ and would need to be determined through further analysis.

Scientific Research Applications

Synthesis and Chemical Properties

Research into structurally related compounds has focused on their synthesis and chemical properties, laying the groundwork for understanding the behavior of Methyl 6-benzyl-2-(5-chlorothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride. For example, the synthesis of novel pyrido and thienopyrimidines has been reported, highlighting methods for constructing complex heterocyclic systems that could be relevant for the synthesis and modification of the target molecule (Bakhite, Al‐Sehemi, & Yamada, 2005). Additionally, the exploration of tetrahydrobenzo and benzothienopyrimidine derivatives underlines the chemical versatility and potential reactivity of the core structure present in the target compound (Abdalha, Abou El-Regal, El-Kassaby, & Ali, 2011).

Biological Activities

The biological activities of related molecules have been a significant area of interest. For instance, studies on cerebral protective agents have synthesized and evaluated the anticonvulsant activities of novel tetrahydrothienopyridines (Ohkubo et al., 1996). This suggests potential neuroprotective or therapeutic applications for compounds within this chemical class. Similarly, the synthesis and study of the antimicrobial activity of thienopyrimidine derivatives have demonstrated the antimicrobial potential of these compounds (Kolisnyk et al., 2015), indicating a possible application in developing new antimicrobial agents.

Safety and Hazards

The safety and hazards associated with thiophene and its derivatives would depend on the specific compound and its intended use . Proper safety precautions should always be taken when handling chemical substances.

properties

IUPAC Name

methyl 6-benzyl-2-[(5-chlorothiophene-2-carbonyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19ClN2O3S2.ClH/c1-27-21(26)18-14-9-10-24(11-13-5-3-2-4-6-13)12-16(14)29-20(18)23-19(25)15-7-8-17(22)28-15;/h2-8H,9-12H2,1H3,(H,23,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMDKSKEKFDXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC2=C1CCN(C2)CC3=CC=CC=C3)NC(=O)C4=CC=C(S4)Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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